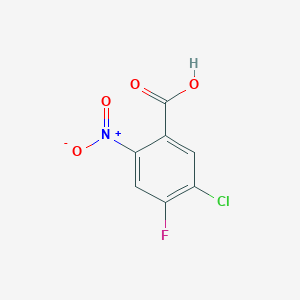
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol, also known as 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol, is a synthetic compound with a range of applications in scientific research. It is a colorless liquid with a melting point of -20°C and a boiling point of 100°C. It is soluble in water, ethanol, and other organic solvents.
Aplicaciones Científicas De Investigación
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. It is also used in the synthesis of dyes, catalysts, and other organic compounds.
Mecanismo De Acción
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol acts as a proton donor, donating a hydrogen atom to the reaction center of the target molecule. This proton donation enhances the reactivity of the target molecule, allowing it to form new bonds and rearrange its structure.
Biochemical and Physiological Effects
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol has been shown to have a range of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the growth of certain bacteria and fungi. It has also been found to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a wide range of temperatures and pH levels. However, it is toxic and should be handled with caution.
Direcciones Futuras
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol has a range of potential applications in scientific research. It could be used to create new pharmaceuticals, agrochemicals, and fragrances. It could also be used to create new dyes, catalysts, and other organic compounds. Additionally, its anti-inflammatory and anti-tumor properties could be studied further in order to develop new treatments for cancer and other diseases. Finally, its potential toxicity should be further investigated in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol(2,2-Dimethyl-3,4-dihydro-2H-1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-olbenzopyran-6-yl)propan-2-ol is synthesized from the reaction of 3-methyl-2-butanol and 2-methyl-3-buten-2-ol in the presence of a base catalyst such as potassium hydroxide. The reaction is carried out at room temperature and the product is purified by distillation.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-dioxolane-4-methanol", "4-hydroxybenzaldehyde", "2-methyl-3-buten-2-ol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,2-dimethyl-1,3-dioxolane-4-methanol with 4-hydroxybenzaldehyde in the presence of sodium hydroxide to form 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanol.", "Step 2: Oxidation of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanol with sodium chlorite in the presence of hydrochloric acid to form 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanal.", "Step 3: Reduction of 2-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanal with 2-methyl-3-buten-2-ol in the presence of sodium hydroxide to form 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol.", "Step 4: Purification of the product by extraction with ethyl acetate and recrystallization from methanol." ] } | |
Número CAS |
1895082-15-1 |
Nombre del producto |
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)propan-2-ol |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



